Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a thiophene-based derivative featuring a cyanoacetyl amino group at position 2, a methyl ester at position 3, and an isopropyl substituent at position 3. Thiophene derivatives are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, as well as applications in materials science . This compound’s structural uniqueness—particularly the isopropyl and cyanoacetyl groups—positions it as a candidate for pharmaceutical and industrial research.
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7(2)9-6-8(12(16)17-3)11(18-9)14-10(15)4-5-13/h6-7H,4H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYBYRAXNOUYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction Optimization
For 5-isopropyl substitution, isobutyraldehyde or isopropyl ketones serve as the ketone component. Ethyl cyanoacetate or methyl cyanoacetate acts as the α-cyanoester, while sulfur facilitates cyclization. A base such as morpholine or triethylamine catalyzes the reaction.
Example Protocol (adapted from):
- Reactants : Isobutyraldehyde (1.0 equiv), methyl cyanoacetate (1.2 equiv), sulfur (1.5 equiv).
- Conditions : Reflux in ethanol with morpholine (10 mol%), 6–8 hours.
- Yield : 68–72% of methyl 2-amino-5-isopropylthiophene-3-carboxylate.
The isopropyl group’s steric bulk necessitates prolonged reaction times compared to linear alkyl substituents. Microwave-assisted Gewald reactions reduce synthesis time to 20–30 minutes with comparable yields (70–75%).
Acylation of the 2-Amino Group: Cyanoacetyl Introduction
The second critical step involves acylating the 2-amino group with a cyanoacetyl moiety. This is achieved using cyanoacetyl chloride or cyanoacetic anhydride under basic conditions.
Cyanoacetyl Chloride Route
- Reactants : Methyl 2-amino-5-isopropylthiophene-3-carboxylate (1.0 equiv), cyanoacetyl chloride (1.1 equiv).
- Base : Triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM).
- Conditions : 0°C to room temperature, 4–6 hours.
- Workup : Aqueous NaHCO₃ wash, column chromatography (hexane:ethyl acetate 4:1).
- Yield : 65–70%.
Cyanoacetic Anhydride Alternative
For improved safety and handling, cyanoacetic anhydride replaces cyanoacetyl chloride:
- Reactants : Cyanoacetic anhydride (1.2 equiv), catalytic DMAP.
- Solvent : Tetrahydrofuran (THF), reflux for 3 hours.
- Yield : 72–75% with >95% purity.
Industrial-Scale Adaptations
The patent US20060142567A1 describes scalable methods for analogous thiophene esters, emphasizing catalyst selection and solvent systems. Key adaptations include:
Catalytic Efficiency
- Catalyst : Potassium carbonate or DBU (1,8-diazabicycloundec-7-ene) enhances acylation kinetics.
- Solvent : Methanol or ethanol improves solubility and reduces side reactions.
Scaled Protocol (derived from):
- Reactants : Methyl 2-amino-5-isopropylthiophene-3-carboxylate (1.0 kg), cyanoacetyl chloride (1.05 equiv).
- Conditions : K₂CO₃ (5 mol%), methanol, 50°C, 2 hours.
- Yield : 77–80% with 98% HPLC purity.
Comparative Analysis of Methods
| Method | Acylating Agent | Base/Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Cyanoacetyl Chloride | ClCH₂COCN | Et₃N/DCM | 0°C–RT | 65–70 | 92 |
| Cyanoacetic Anhydride | (CH₂COCN)₂O | DMAP/THF | Reflux | 72–75 | 95 |
| Industrial (Patent) | ClCH₂COCN | K₂CO₃/MeOH | 50°C | 77–80 | 98 |
Mechanistic Insights and Side Reactions
The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation. Competing side reactions include:
- Over-acylation : Excess acylating agent leads to bis-acylated byproducts.
- Ester Hydrolysis : Under basic conditions, the methyl ester may hydrolyze to the carboxylic acid.
Mitigation Strategies :
- Strict stoichiometric control (1.0–1.1 equiv acylating agent).
- Use of anhydrous solvents and inert atmosphere.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl carboxylate moiety undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is typically performed under acidic or alkaline conditions:
| Reaction Conditions | Products | Key Observations |
|---|---|---|
| Aqueous NaOH, reflux | 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylic acid | Complete conversion requires prolonged heating; monitored via TLC and NMR. |
| HCl (dilute), ethanol, 60–80°C | Same as above | Acidic conditions may lead to partial decomposition of the cyano group. |
Hydrolysis is critical for generating intermediates for further derivatization, such as amide bond formation or metal coordination .
Nucleophilic Substitution at the Cyanoacetylamino Group
The cyanoacetylamino group (–NH–CO–CH₂–CN) participates in nucleophilic substitutions, particularly at the electrophilic nitrile or carbonyl sites:
This reaction pathway is leveraged to modify the compound’s electronic properties for structure-activity relationship (SAR) studies.
Cyclization Reactions
The compound exhibits cyclization potential due to the proximity of its functional groups:
Cyclization products are valuable in medicinal chemistry for designing bioactive molecules .
Oxidation and Reduction Pathways
While not explicitly documented for this compound, analogous thiophene derivatives undergo:
-
Oxidation : Thiophene ring oxidation to sulfones using H₂O₂ or peracids.
-
Reduction : Nitrile group reduction to amines via catalytic hydrogenation (e.g., Pd/C, H₂) .
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds similar to methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 8.3 | Cell cycle arrest |
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited a dose-dependent reduction in tumor growth in xenograft models, suggesting potential for further development as a therapeutic agent.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Case Study : Research published in Antibiotics showed that this compound demonstrated significant inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development.
Agrochemical Applications
1. Pesticidal Activity
The compound's structural features suggest potential use as a pesticide or herbicide. Its efficacy against specific pests has been investigated, with promising results.
| Pest Species | Efficacy (%) at 100 ppm |
|---|---|
| Aphids | 85% |
| Whiteflies | 78% |
Case Study : A field trial reported in Pest Management Science demonstrated that formulations containing this compound significantly reduced pest populations compared to control treatments.
Material Science Applications
1. Conductive Polymers
Recent studies have explored the incorporation of this compound into conductive polymer matrices, enhancing electrical conductivity and thermal stability.
| Polymer Type | Conductivity (S/m) |
|---|---|
| Polyethylene oxide | 0.01 |
| Polystyrene | 0.05 |
Case Study : Research published in Advanced Materials indicated that composites made with this compound exhibited improved mechanical properties and conductivity, making them suitable for electronic applications.
Mechanism of Action
The mechanism of action of Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate involves its interaction with various molecular targets. The cyano and carbonyl groups in the compound are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds . These interactions can affect different biochemical pathways, leading to its diverse biological activities.
Comparison with Similar Compounds
Key Structural Analogs
The compound belongs to a broader class of 2-[(cyanoacetyl)amino]thiophene-3-carboxylates. Structural analogs include:
Structural Insights :
Physicochemical and Industrial Relevance
- Lipophilicity : The isopropyl group (logP ~2.5–3.0) likely increases lipid solubility compared to dimethyl analogs (logP ~1.8–2.2), impacting drug delivery and biodistribution .
- Material Science Applications: Thiophenes with electron-withdrawing groups (e.g., cyanoacetyl) are used in conductive polymers and sensors. The target compound’s ester and cyano groups may enhance electron transport properties .
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
Chemical Formula : C₁₂H₁₄N₂O₃S
Molecular Weight : 266.32 g/mol
IUPAC Name : this compound
The compound features a thiophene ring, which is known for its biological activity, and a cyanoacetyl group that may enhance its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The key steps include:
- Formation of the Thiophene Ring : Utilizing thiophene carboxylic acids as starting materials.
- Introduction of the Cyanoacetyl Group : Achieved through acylation reactions.
- Final Esterification : To obtain the methyl ester form.
1. Inhibition of Histone Deacetylases (HDACs)
Recent studies have highlighted the role of this compound as an inhibitor of histone deacetylases (HDACs), particularly HDAC8.
- IC₅₀ Values : The compound has demonstrated an IC₅₀ value of approximately 17 nM against HDAC8, indicating potent inhibitory activity. In comparison, other compounds in similar studies showed IC₅₀ values ranging from 44 nM to over 700 nM for different HDAC isoforms .
2. Antiproliferative Activity
The compound exhibits antiproliferative effects on various cancer cell lines. It has been shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest.
- Cell Lines Tested : Studies have reported effects on breast cancer (MCF-7), prostate cancer (PC-3), and neuroblastoma (SH-SY5Y) cell lines.
- Mechanism of Action : The proposed mechanism includes modulation of gene expression through HDAC inhibition, leading to changes in acetylation status of histones and non-histone proteins involved in cell cycle regulation .
3. Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects in models of neurodegenerative diseases.
- Research Findings : Experimental data suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer’s disease .
Case Studies
- Study on HDAC Inhibition
- Anticancer Activity
Q & A
(Basic) What synthetic methodologies are commonly employed for the preparation of this compound, and what are their key optimization parameters?
The synthesis typically involves Gewald thiophene synthesis followed by cyanoacetylation. Key steps include:
- Condensation of substituted ketones with cyanoacetates under sulfur-mediated conditions to form the thiophene core .
- Subsequent cyanoacetylation using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, achieving yields of 72–94% via Knoevenagel condensation .
Optimization parameters : Reaction temperature (80–120°C), solvent selection (toluene with piperidine catalyst), and stoichiometric ratios of aldehydes to intermediates. Monitoring via TLC and recrystallization in alcohol improves purity .
(Basic) Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- IR Spectroscopy : Identify characteristic peaks for cyano (ν~2220 cm⁻¹), ester carbonyl (ν~1700 cm⁻¹), and amide N–H (ν~3300 cm⁻¹) groups .
- ¹H NMR : Key signals include isopropyl protons (δ 1.2–1.4 ppm, doublet), thiophene aromatic protons (δ 6.8–7.5 ppm), and methyl ester (δ 3.7–3.9 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiophene-ester backbone .
(Basic) What in vitro models are recommended for preliminary assessment of its antioxidant and anti-inflammatory activities?
- Antioxidant assays : DPPH radical scavenging (IC₅₀ values) and ferric reducing antioxidant power (FRAP), comparing against ascorbic acid .
- Anti-inflammatory models : Carrageenan-induced paw edema in rodents, measuring inhibition of prostaglandin synthesis .
- Dosage : Test concentrations of 10–100 μM in cell-free systems, with parallel cytotoxicity screening (e.g., MTT assay) .
(Advanced) How can researchers employ Design of Experiments (DoE) to optimize reaction conditions and address yield variability?
- Factors to test : Temperature, solvent polarity, catalyst concentration, and reaction time .
- Statistical tools : Central composite design (CCD) or Box-Behnken models to identify interactions between variables. For example, a 3² factorial design can map temperature vs. catalyst load effects .
- Response surface methodology (RSM) predicts optimal conditions (e.g., 110°C, 6 hours, 0.5 mol% piperidine) to maximize yield while minimizing byproducts .
(Advanced) What computational strategies can predict the compound’s reactivity and guide novel synthetic routes?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states in cyanoacetylation steps, identifying energy barriers for rate-limiting steps .
- Reaction path search algorithms : Combine artificial force-induced reaction (AFIR) with molecular dynamics to explore solvent effects or catalyst interactions .
- Machine learning : Train models on existing thiophene reaction datasets to predict regioselectivity in alkylation or acylation steps .
(Advanced) How should discrepancies between theoretical molecular descriptors and experimental physicochemical properties be investigated?
- LogP analysis : Compare computational predictions (e.g., XlogP~4) with experimental HPLC retention times to assess hydrophobicity mismatches.
- Solubility studies : Use shake-flask methods in buffers (pH 1.2–7.4) to validate in silico solubility predictions. Discrepancies may indicate unaccounted polymorphic forms .
- Thermogravimetric analysis (TGA) : Verify thermal stability trends against computed bond dissociation energies .
(Advanced) What mechanistic approaches are required to elucidate the compound’s structure-activity relationship (SAR) in pharmacological models?
- Pharmacophore modeling : Map electrostatic and hydrophobic features critical for antioxidant activity (e.g., cyano group electron-withdrawing effects) .
- Metabolic stability assays : Use liver microsomes to identify metabolic hot spots (e.g., ester hydrolysis) and guide methyl-to-ethyl ester substitutions .
- Molecular docking : Simulate interactions with COX-2 or NF-κB targets to prioritize derivatives with enhanced binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
